molecular formula C17H22N2O4 B5506050 N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

Cat. No. B5506050
M. Wt: 318.4 g/mol
InChI Key: MBOFDOGZVSMUEC-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic chemicals characterized by the presence of functional groups such as furamide, methoxyphenoxy, and dimethylaminoethyl, suggesting a multifaceted behavior in both chemical reactions and biological activities. These functional groups imply potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of closely related compounds typically involves multi-step organic reactions, starting from readily available precursors. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared, showing variations in physicochemical properties and biological activities based on substituent groups (Rewcastle et al., 1986). Similarly, novel synthesis approaches to related amide derivatives, employing reactions such as condensation and amide bond formation, have been reported (Sakaguchi et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex interactions between their molecular moieties. For instance, crystallographic studies on antitumor drugs closely related to our compound of interest reveal intricate molecular conformations and potential for DNA-binding, highlighting the significance of molecular structure in determining biological activity (Hudson et al., 1987).

Chemical Reactions and Properties

Chemical properties of related compounds suggest that the presence of dimethylaminoethyl and methoxyphenoxy groups can significantly influence reactivity. These functional groups are known for their nucleophilic characteristics, potentially undergoing reactions such as substitution, addition, and complex formation with a variety of electrophiles.

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular geometry are crucial for understanding the behavior of chemical compounds in different environments. While specific data on N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide is scarce, related studies indicate that such compounds exhibit varied solubility in organic solvents and water, depending on the nature and position of substituents (Rewcastle et al., 1986).

Scientific Research Applications

Antitumor Applications

One significant area of application for derivatives related to N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide is in antitumor research. Studies have focused on the structure-activity relationships of acridine derivatives, revealing variations in antitumor activity and selectivity toward different cancer cell lines, depending on the nature and position of substituent groups. These findings suggest potential utility in designing new antitumor agents with improved efficacy and specificity (Rewcastle et al., 1986).

Material Science and Polymer Chemistry

In the field of polymer chemistry, derivatives of N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide have been explored for their ability to form cationic diblock copolymers. These polymers exhibit reversible micellization in response to changes in pH, salt concentration, and temperature, making them useful for various applications in material science and drug delivery systems (Bütün et al., 2001).

Synthesis of N-Methoxy-N-methylamides

Another area of research involves the synthesis of N-methoxy-N-methylamides from carboxylic acids. This process is important for generating intermediates used in organic synthesis and pharmaceutical chemistry. Efficient methods for preparing these amides suggest broader applications in synthesizing various organic compounds (Kim et al., 2003).

Fluoroionophore Development

Research has also explored the development of fluoroionophores based on derivatives of N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide. These compounds have shown potential in selectively recognizing metal ions in various environments, which could be beneficial in analytical chemistry, environmental monitoring, and biological imaging (Hong et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-19(2)11-10-18-17(20)16-9-8-13(23-16)12-22-15-7-5-4-6-14(15)21-3/h4-9H,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOFDOGZVSMUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(O1)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

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